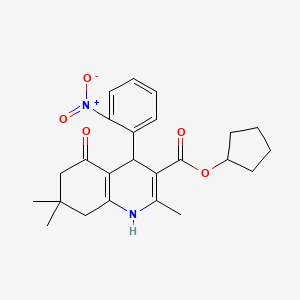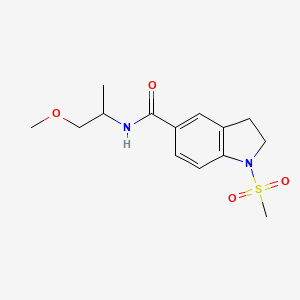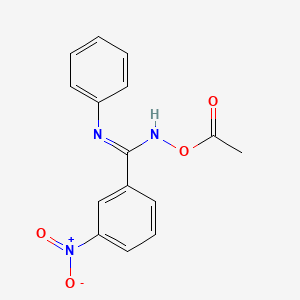
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine are discussed in
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine varies depending on its application. As an anticancer agent, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of protein kinases. As a selective COX-2 inhibitor, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces inflammation and pain by inhibiting the production of prostaglandins. As a protein kinase inhibitor, this compound inhibits the activity of specific protein kinases involved in various cellular processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent biological activity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for its anticancer activity. In pharmacology, more research is needed to determine the selectivity and safety of this compound as a COX-2 inhibitor. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and their role in cellular processes. Additionally, the potential applications of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine in other scientific fields, such as neuroscience and immunology, should be explored.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine involves the reaction of cyclohexylmethylamine, 2-methylphenyl isocyanate, and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In pharmacology, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential as a selective COX-2 inhibitor. In biochemistry, this compound has been investigated for its potential as a protein kinase inhibitor.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-7-5-6-10-15(13)16-12-19-21-17(20-16)18-11-14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGTVLORITWSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)


![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)